2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione
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Overview
Description
2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position of an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of isoindole-1,3-dione followed by a coupling reaction with 3-methylpyridine. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The coupling reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which involves the use of arylboronic acids and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)isoindole-1,3-dione: Lacks the methyl and nitro substituents, resulting in different chemical reactivity and biological activity.
5-Nitroisoindole-1,3-dione:
3-Methylpyridine: Lacks the isoindole-1,3-dione core, leading to different chemical behavior and uses.
Uniqueness
2-(3-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-3-2-6-15-12(8)16-13(18)10-5-4-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPEBBTDBKBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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